2-Deoxy-beta-D-lyxo-hexopyranose

Description

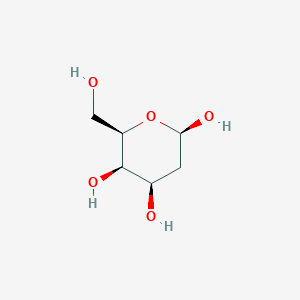

Structure

3D Structure

Properties

IUPAC Name |

(2R,4R,5R,6R)-6-(hydroxymethyl)oxane-2,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2/t3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMURAAUARKVCB-KVTDHHQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@H](O[C@H]1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14215-78-2 | |

| Record name | 2-Deoxy-beta-D-galactopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014215782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-DEOXY-.BETA.-D-GALACTOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24M2F1QS6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Elucidation and Conformational Analysis of 2 Deoxy Beta D Lyxo Hexopyranose

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the cornerstone for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms.

The ¹H NMR spectrum of 2-Deoxy-beta-D-lyxo-hexopyranose (also known as 2-deoxy-D-galactopyranose) in D₂O provides a unique fingerprint of its proton environment. Complete analyses of the ¹H NMR spectra of 2-deoxy-D-lyxo-hexopyranose have been performed, allowing for the assignment of each proton signal. researchgate.net The absence of a hydroxyl group at the C-2 position significantly influences the chemical shifts of the adjacent protons (H-1, H-2ax, H-2eq, and H-3) compared to its parent sugar, D-galactopyranose.

The chemical shifts are reported in parts per million (ppm) downfield from a standard reference. The anomeric proton (H-1) of the β-anomer typically appears as a doublet of doublets due to coupling with the two protons at C-2. The signals for the two protons at the C-2 position (H-2axial and H-2equatorial) are key indicators of the deoxy nature of the sugar and exhibit complex splitting patterns due to geminal and vicinal couplings.

By comparing the chemical shifts of this compound to those of D-galactose, specific chemical shift increments can be established. These increments can be valuable for predicting the spectra of other 2-deoxy sugars. researchgate.net For instance, the removal of the C-2 hydroxyl group typically results in an upfield shift for the H-2 protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-1 | 4.5 - 4.7 | dd | J₁,₂ₐₓ ≈ 9, J₁,₂ₑᵩ ≈ 2 |

| H-2ax | 1.6 - 1.8 | ddd | J₂,₁ ≈ 9, J₂,₃ ≈ 11, J₂ₐₓ,₂ₑᵩ ≈ 13 |

| H-2eq | 2.0 - 2.2 | ddd | J₂,₁ ≈ 2, J₂,₃ ≈ 5, J₂ₑᵩ,₂ₐₓ ≈ 13 |

| H-3 | 3.8 - 4.0 | m | |

| H-4 | 3.9 - 4.1 | m | |

| H-5 | 3.6 - 3.8 | m | |

| H-6a | 3.7 - 3.9 | dd | J₆ₐ,₅ ≈ 6, J₆ₐ,₆ᵦ ≈ 12 |

| H-6b | 3.7 - 3.9 | dd | J₆ᵦ,₅ ≈ 5, J₆ᵦ,₆ₐ ≈ 12 |

| Note: These are representative values and can vary based on solvent and temperature. |

A COSY experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbons. For this compound, the COSY spectrum would show a cross-peak between H-1 and the two H-2 protons, between the H-2 protons and H-3, and so on around the pyranose ring. This allows for the tracing of the spin system from one proton to the next, confirming the connectivity of the sugar backbone.

An HSQC or HMQC spectrum correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached. This experiment is crucial for assigning the ¹³C NMR spectrum and provides another layer of confirmation for the proton assignments. For example, the proton signal assigned to H-1 will show a correlation to the carbon signal of the anomeric carbon (C-1).

Mass Spectrometry (MS) for Molecular Identification and Composition

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound. For non-volatile compounds like sugars, MS is often coupled with a chromatographic separation method.

Carbohydrates like this compound are not volatile and must be chemically derivatized before analysis by Gas Chromatography-Mass Spectrometry (GC-MS). A common derivatization method is trimethylsilylation, which replaces the acidic protons of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, rendering the molecule volatile.

The derivatized this compound is then introduced into the GC, where it is separated from other components of a mixture based on its boiling point and interactions with the column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its characteristic fragment ions are detected, producing a mass spectrum.

Table 2: Expected GC-MS Data for Trimethylsilylated this compound

| Parameter | Expected Result |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Molecular Formula (derivatized) | C₁₈H₄₄O₅Si₄ |

| Molecular Weight (derivatized) | 452.8 g/mol |

| Ionization Mode | Electron Impact (EI) |

| Key Fragmentation Ions | m/z corresponding to the loss of CH₃, TMSOH, and various ring fragments |

Vibrational Spectroscopy (e.g., FTIR) for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present. The FTIR spectrum of this compound, typically recorded on a solid sample using a KBr pellet or Attenuated Total Reflectance (ATR), displays characteristic absorption bands. nih.gov

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500 - 3200 | O-H stretch | Hydroxyl groups |

| 3000 - 2800 | C-H stretch | CH, CH₂ |

| ~1100 | C-O stretch | Alcohols, ethers |

| Fingerprint Region | C-C stretch, O-H bend, C-H bend | Pyranose ring structure |

| Data sourced from typical carbohydrate spectra and available information on 2-deoxy-D-galactopyranose from suppliers like Fluka Chemie AG and Aldrich. nih.gov |

Crystallographic Studies

Crystallographic techniques are pivotal in providing a definitive, three-dimensional atomic arrangement of molecules in their solid state. This information is fundamental to understanding the intrinsic structural preferences of a molecule, which in turn influences its chemical reactivity and biological function.

X-ray Diffraction Analysis of this compound and its Analogues

To date, a specific, publicly available crystal structure of this compound remains elusive in major crystallographic databases. However, the structural analysis of closely related 2-deoxysugars and their derivatives by X-ray diffraction provides critical insights into the likely conformational preferences of the title compound.

X-ray crystallography of carbohydrates reveals precise bond lengths, bond angles, and the puckering parameters of the pyranose ring. For instance, the crystal structure of an α-2-deoxy-D-galactoside (a C-4 epimer of the corresponding glucose derivative) has been confirmed by single-crystal X-ray diffraction, verifying its alpha configuration. nih.gov Such studies on analogues are invaluable, as they demonstrate the fundamental conformational principles that govern this class of molecules. In general, X-ray diffraction studies on various 2-deoxysugars have been instrumental in understanding the impact of the missing hydroxyl group on the ring's geometry and the orientation of its substituents. researchgate.netacs.org

The general methodology of X-ray crystallography involves growing a single crystal of the compound, which is then irradiated with a beam of X-rays. The resulting diffraction pattern is recorded and analyzed to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined. wikipedia.org This technique has been foundational in establishing the chair conformation as the most stable form for most pyranose sugars and in studying more exotic bonding types. wikipedia.org

Table 1: Representative Crystallographic Data for Deoxy-Sugar Analogues

| Compound | Ring Conformation | Key Findings | Reference |

| α-2-deoxy-D-galactoside derivative | 4C1 (Chair) | Confirmed the α-anomeric configuration and the expected chair conformation. | nih.gov |

| 2,3,4-Trideoxy-2,3,4-trifluoro-D-glucose analogue (β-anomer) | 4C1 (Chair) | Demonstrated the partitioning of fluorine atoms from hydrogen-bonding networks in the crystal packing. | researchgate.net |

| 2-Deoxy-2,2-difluoro-α-maltosyl fluoride (B91410) | 4C1 (Chair) | Revealed key hydrogen bonding interactions within an enzyme active site. | rsc.org |

This table presents data from analogues to infer structural characteristics of this compound.

Cryo-Electron Microscopy (Cryo-EM) Applications in Carbohydrate Structural Biology

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique in structural biology, particularly for large biomolecular complexes like proteins and viruses. wikipedia.orgnih.gov In recent years, its application has extended to the study of glycoproteins and protein-carbohydrate complexes. whiterose.ac.ukresearchgate.net The technique involves flash-freezing a solution of the sample in vitreous ice and imaging it with an electron microscope at cryogenic temperatures. This allows for the determination of molecular structures in a near-native, hydrated state without the need for crystallization.

While cryo-EM is now routinely used to resolve protein glycosylation, its application to small, isolated carbohydrate molecules like this compound is currently not feasible. whiterose.ac.ukcryosparc.com The primary limitation is the small size and low contrast of such molecules, which makes them difficult to visualize and align for high-resolution 3D reconstruction.

Conformational Landscape and Dynamics of this compound

The flexibility of the pyranose ring allows it to adopt various conformations in solution. The relative energies of these conformers, and thus their populations at equilibrium, are dictated by a combination of steric and stereoelectronic effects.

Anomeric Preferences and Their Determinants

The anomeric effect is a critical stereoelectronic phenomenon that describes the preference of an electronegative substituent at the anomeric carbon (C-1) of a pyranose ring for the axial position, despite the potential for greater steric hindrance compared to the equatorial position. wikipedia.orgscripps.edu This effect is generally explained by a stabilizing hyperconjugation interaction between a lone pair of electrons on the endocyclic ring oxygen and the antibonding (σ*) orbital of the C-1—substituent bond when it is in the axial orientation. wikipedia.org

In 2-deoxysugars, the absence of the C-2 hydroxyl group modifies the electronic environment of the anomeric center. This can influence the magnitude of the anomeric effect. For 2-deoxy-D-lyxo-hexopyranose, which has an axial hydroxyl group at C-4 in its preferred chair conformation, the anomeric preference is a balance between the anomeric effect favoring the axial α-anomer and steric factors that might favor the equatorial β-anomer. A comprehensive 1H NMR study of 2-deoxy-D-lyxo-hexopyranose in D2O has provided detailed information on its chemical shifts, which are indicative of its conformational state in solution. researchgate.net While the study focused on chemical shift assignments, such data is foundational for determining the ratio of α and β anomers at equilibrium. In related systems, the presence of axial hydroxyl groups has been shown to influence anomeric preference, sometimes increasing the population of the β-anomer. mdpi.com

Analysis of Chair, Boat, Twist, and Envelope Conformations

The six-membered pyranose ring is not planar. To alleviate angle and torsional strain, it puckers into several conformations. libretexts.org The most stable and common are the two chair conformations (4C1 and 1C4 for D-sugars). ic.ac.ukkhanacademy.org For this compound, the 4C1 chair is the expected predominant conformation.

Other, higher-energy conformations include:

Boat conformations : These are less stable than chairs due to torsional strain from eclipsing C-H bonds and steric repulsion between the "flagpole" hydrogens. ic.ac.ukyoutube.com

Twist-boat (or skew) conformations : These are generally more stable than the boat conformations as they relieve some of the torsional and flagpole steric strain. youtube.com

Half-chair and Envelope conformations : These are typically transition states between the chair and twist-boat forms and are of higher energy. libretexts.orgstackexchange.com

The relative energies of these conformations determine the dynamic equilibrium of the sugar in solution. While the chair form predominates (often >99%), the other conformers exist as transient intermediates during ring inversion or can be stabilized in specific environments, such as enzyme active sites. ic.ac.uknih.gov

Table 2: Hierarchy of Cyclohexane/Pyranose Ring Conformations by Stability

| Conformation | Relative Stability | Key Strain Features |

| Chair | Most Stable | Minimal angle and torsional strain. |

| Twist-Boat | Intermediate | Less torsional and steric strain than the boat. |

| Boat | Less Stable | Significant torsional strain and flagpole steric interactions. |

| Half-Chair | Least Stable | High angle and torsional strain; often a transition state. |

Influence of Deoxygenation Position on Ring Conformation and Stability

The removal of a hydroxyl group to create a deoxy sugar significantly impacts the ring's conformational stability and properties. The absence of the hydroxyl group at the C-2 position in this compound has several consequences:

Reduced Steric Interactions : The replacement of an -OH group with a smaller hydrogen atom reduces 1,3-diaxial interactions if the group would have been axial, potentially stabilizing a conformation.

Altered Hydrogen Bonding : The loss of a hydrogen bond donor and acceptor site changes the molecule's interaction with solvent molecules and can affect intramolecular hydrogen bonding, which in turn influences conformational preference.

Modified Electronic Effects : As discussed, the absence of the electronegative oxygen at C-2 alters the anomeric effect. It can also influence the inductive effects around the ring.

Role of Intramolecular Hydrogen Bonding in Conformational Stabilization

Intramolecular hydrogen bonding is a critical non-covalent interaction that plays a significant role in dictating the conformational preferences of flexible molecules like monosaccharides. In this compound, the spatial arrangement of the remaining hydroxyl groups allows for the formation of intramolecular hydrogen bonds, which can stabilize certain chair or boat conformations over others.

For 2-deoxy-D-lyxo-hexopyranose, which possesses an equatorial hydroxyl group at the C-3 position and an axial hydroxyl group at the C-4 position, a preference for the α-anomer is observed. nih.gov This preference is influenced by a network of intramolecular interactions. Although not explicitly detailed for the beta-anomer in the provided context, the principles governing the alpha-anomer's stability shed light on the forces at play. The stability of a particular conformation is a delicate balance between steric hindrances, the anomeric effect, and the stabilizing energy of intramolecular hydrogen bonds.

In a related series, 3-deoxy-D-lyxo-hexopyranose, the presence of an axial hydroxyl at the C-2 position and a hydroxyl at the C-4 position leads to a shift in anomeric preference towards the β-anomer. This has been attributed to a weak intramolecular hydrogen-bonding event. nih.gov While a direct corollary for this compound is not provided, it highlights the capacity for such interactions to influence conformational equilibria in the lyxo-series.

The conformational behavior of the parent sugar, D-lyxose, further underscores the importance of intramolecular hydrogen bonding, particularly in the gas phase. In aqueous solution, these intramolecular interactions are often disrupted by the formation of stronger intermolecular hydrogen bonds with water molecules. ehu.es However, the intrinsic conformational preferences, as studied in the gas phase or through computational models, are largely governed by the potential for intramolecular hydrogen bond formation.

The stabilization afforded by an intramolecular hydrogen bond depends on the distance and angle between the donor and acceptor groups. In the context of the pyranose ring, the chair conformation that brings hydroxyl groups into favorable proximity for hydrogen bonding will be energetically favored, assuming other steric factors are not overwhelmingly destabilizing. The presence of an intramolecular hydrogen bond can stabilize certain conformations that might otherwise be considered less favorable based on steric considerations alone. libretexts.org

The following table summarizes the observed conformational preferences in the 2-deoxy-D-lyxo-hexopyranose series, highlighting the impact of hydroxyl group positioning on stability.

| Compound | C-3 Hydroxyl Orientation | C-4 Hydroxyl Orientation | Anomeric Preference |

| 2-deoxy-D-lyxo-hexopyranose | Equatorial | Axial | α |

| 2,6-dideoxy-D-lyxo-hexopyranose | Equatorial | Axial | β (slight) |

This data illustrates that subtle changes, such as the removal of the C-6 hydroxyl group, can shift the delicate balance of interactions and alter the preferred anomer. nih.gov The conformational stabilization is therefore a cumulative effect of all intramolecular forces, with hydrogen bonding being a key contributor to the observed structural preferences.

Computational and Theoretical Investigations of 2 Deoxy Beta D Lyxo Hexopyranose

Quantum Mechanical (QM) and Hybrid QM/MM Simulations

Quantum mechanical (QM) methods are essential for accurately describing the electronic structure of molecules, while hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations allow for the study of molecules in a complex environment, such as a solvent or a protein's active site.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used QM method for investigating the electronic properties and energetics of carbohydrates. For deoxy sugars, DFT calculations can determine the relative stabilities of different conformations, such as the chair and boat forms of the pyranose ring. The absence of the hydroxyl group at the C2 position, as in 2-Deoxy-beta-D-lyxo-hexopyranose, significantly influences the molecule's electronic distribution and conformational preferences.

Studies on related 2-deoxy sugars, such as 2'-deoxyribose radicals in DNA, have utilized DFT to predict the relative stability of various radical forms, with calculations showing the order of stability to be C4′• > C1′• > C5′• > C3′• > C2′•. mdpi.comresearchgate.net Similar DFT approaches, like those employing the ωB97XD functional with a 6-31++G** basis set, could be applied to this compound to determine its geometric parameters, vibrational frequencies, and the relative energies of its conformers. mdpi.com For instance, DFT calculations on D-glucose and D-fructose have been used to determine bond lengths and vibrational spectra, showing good agreement with experimental data. redalyc.org These types of calculations would be invaluable for understanding the intrinsic properties of this compound.

Table 1: Representative DFT Functionals and Basis Sets for Carbohydrate Analysis

| Functional | Basis Set | Typical Applications |

| B3LYP | 6-31G(d) | Geometry optimization, vibrational frequencies |

| M06-2X | 6-311++G(d,p) | Energetics, reaction barriers, non-covalent interactions |

| ωB97XD | 6-31++G** | Electronic properties, redox potentials, excited states |

Molecular Dynamics (MD) Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of flexible molecules like this compound in solution. By simulating the motion of atoms over time, MD can reveal the preferred shapes of the sugar ring, the orientation of its hydroxyl groups, and the dynamics of its interaction with solvent molecules.

For complex systems, such as a sugar in an enzyme's active site, hybrid QM/MM simulations are often employed. In this approach, the sugar and key residues of the active site are treated with QM methods to accurately model electronic effects during binding or catalysis, while the rest of the protein and solvent are treated with the less computationally expensive MM force fields. nih.gov The CHARMM36 and GAFF2 force fields are commonly used for parameterizing proteins and ligands, respectively, in such simulations. nih.gov

Modeling of Anomeric Equilibrium and Mutarotation Kinetics

In solution, reducing sugars like this compound exist as an equilibrium mixture of their α and β anomers, a phenomenon known as mutarotation. masterorganicchemistry.com This process involves the opening of the pyranose ring to form an open-chain aldehyde, which can then re-close to form either anomer. masterorganicchemistry.comacs.org

Computational methods, particularly DFT, can be used to model the entire mutarotation pathway, including the structures of the transition states and the associated energy barriers. nih.gov Studies on other sugars have shown that these calculations can provide a more detailed picture than experimental methods alone, revealing the involvement of various intermediates and the influence of solvent molecules. nih.gov For 2-deoxy sugars, the rate of mutarotation can be affected by substituents. For example, electron-withdrawing groups at the 2-position have been found to decrease the rate of mutarotation for 2-deoxy-D-glucose. rsc.org The mutarotation of 2-amino-2-deoxy-D-glucose has also been studied, showing that the rate is similar to that of D-glucose under certain conditions. rsc.org

Computational Approaches to Enzyme-Substrate Interactions Involving this compound

Understanding how this compound interacts with enzymes is crucial for its potential applications in biochemistry and medicine. Computational methods play a key role in this area.

Docking and Molecular Recognition Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as an enzyme. For this compound, docking studies can identify potential enzyme targets and elucidate the key interactions that stabilize the enzyme-substrate complex. The absence of the 2-hydroxyl group is a critical feature that would influence its binding compared to its hydroxylated counterpart, D-lyxo-hexopyranose. This can lead to altered binding affinity and specificity, which can be explored through docking simulations.

Rational Design of Ligands and Inhibitors

The insights gained from docking and molecular dynamics studies can be used for the rational design of novel ligands and enzyme inhibitors based on the this compound scaffold. For example, if this sugar is found to bind to a particular enzyme, computational methods can be used to design modifications to its structure to enhance this binding. This could involve adding or modifying functional groups to create more favorable interactions with the enzyme's active site. This approach has been successfully used in the design of inhibitors for various enzymes, including those involved in carbohydrate metabolism. acs.orgnih.govrsc.org

Predictive Algorithms for Chemical Shifts and Spectroscopic Parameters

The precise determination of the three-dimensional structure of carbohydrates in solution is paramount for understanding their biological functions. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose, and the accuracy of structural elucidation can be significantly enhanced by complementing experimental data with computational predictions of NMR parameters, such as chemical shifts and coupling constants.

For this compound, predictive algorithms for ¹H and ¹³C NMR chemical shifts are employed to correlate its conformational landscape with its spectroscopic signature. These predictions are generally approached through two main computational strategies: quantum mechanical (QM) calculations and machine learning (ML) methods. rsc.org

QM-based predictions, often utilizing Density Functional Theory (DFT), involve calculating the magnetic shielding tensors of the nuclei in a given molecular geometry. nih.govumn.edu The accuracy of these predictions is highly dependent on the chosen level of theory (functional and basis set) and the accurate representation of the conformational ensemble of the molecule in solution. nih.gov For flexible molecules like this compound, this necessitates a thorough conformational search to identify all significantly populated chair and boat conformers, followed by Boltzmann-averaging of the calculated shielding constants to yield the final predicted chemical shifts.

More recently, machine learning approaches have emerged as a rapid and increasingly accurate alternative. rsc.org These models are trained on large datasets of experimentally determined NMR data and molecular structures to learn the complex relationships between the chemical environment of a nucleus and its chemical shift. While powerful, the predictive accuracy of ML models for a specific molecule like this compound is contingent on the presence of structurally similar compounds within the training data.

A complete analysis of the ¹H NMR spectrum of 2-deoxy-D-lyxo-hexopyranose in D₂O has been reported, providing crucial experimental data for the validation of these predictive algorithms. researchgate.net The comparison between predicted and experimental chemical shifts allows for the confident assignment of signals and provides insights into the predominant conformations of the sugar in solution.

Below is a table showcasing the experimental ¹H NMR chemical shifts for the anomers of 2-Deoxy-D-lyxo-hexopyranose in D₂O, which serves as a benchmark for computational predictions.

| Proton | α-anomer (ppm) | β-anomer (ppm) |

| H-1 | 5.25 | 4.69 |

| H-2a | 1.79 | 2.22 |

| H-2e | 2.24 | 1.63 |

| H-3 | 4.08 | 3.69 |

| H-4 | 3.93 | 3.89 |

| H-5 | 4.01 | 3.51 |

| H-6a | 3.73 | 3.73 |

| H-6b | 3.73 | 3.73 |

| Table 1: Experimental ¹H NMR chemical shifts of 2-Deoxy-D-lyxo-hexopyranose anomers in D₂O. Data sourced from Bock and Pedersen (1983). researchgate.net |

Theoretical Analysis of Stereoelectronic Effects in Glycosylation Mechanisms

The synthesis of oligosaccharides containing 2-deoxy-sugar units is a formidable challenge in carbohydrate chemistry, primarily due to the difficulty in controlling the stereochemical outcome of the glycosylation reaction. The absence of a substituent at the C2 position removes the possibility of neighboring group participation, a common strategy to enforce a specific stereoselectivity. nih.govacs.orgnih.gov Consequently, the stereoselectivity of glycosylation with 2-deoxy-lyxo-hexopyranosyl donors is dictated by a complex interplay of stereoelectronic effects. researchgate.netvu.nl

Theoretical analysis, primarily through computational modeling, is instrumental in dissecting these effects and predicting the anomeric selectivity. The outcome of a glycosylation reaction is influenced by the properties of both the glycosyl donor and the acceptor. universiteitleiden.nl Key factors that are computationally investigated include:

The Nature of the Glycosyl Donor: The choice of leaving group and protecting groups on the 2-deoxy-lyxo-hexopyranosyl donor significantly impacts its reactivity and the stability of the intermediate species.

The Glycosyl Acceptor: The nucleophilicity and steric bulk of the acceptor alcohol play a crucial role in the reaction pathway. nih.govcsic.es

Reaction Intermediates: Glycosylation reactions can proceed through a spectrum of mechanisms, from S_N2-like to S_N1-like pathways. In the S_N1 limit, the reaction involves the formation of a transient oxocarbenium ion intermediate. The facial selectivity of the nucleophilic attack on this planar or near-planar species is governed by stereoelectronic factors.

The Anomeric Effect: This effect, involving the interaction between the lone pairs of the ring oxygen and the antibonding orbital of the anomeric substituent, influences the ground-state conformation of the donor and the transition state geometries.

Computational studies often map the potential energy surface of the glycosylation reaction, identifying the transition states for the formation of both the α- and β-glycosides. The relative energies of these transition states determine the kinetic product ratio. These models can also probe the influence of the solvent and the promoter system on the reaction outcome.

For 2-deoxy-lyxo-hexopyranosyl donors, the axial attack of the nucleophile on the corresponding oxocarbenium ion is generally favored, leading to the formation of the equatorial α-glycoside. However, the formation of the axial β-glycoside can be favored under certain conditions, and understanding the subtle balance of forces that lead to this selectivity is a key area of theoretical investigation.

Below is a table summarizing the key stereoelectronic effects and their predicted influence on the outcome of glycosylation reactions involving this compound donors.

| Stereoelectronic Effect | Predicted Influence on Glycosylation Outcome |

| Anomeric Effect | Favors the formation of the α-anomer (equatorial) by stabilizing the ground state of the α-donor and the transition state leading to the α-product. |

| Steric Hindrance | The approach of the nucleophile can be sterically hindered by axial substituents on the pyranose ring, influencing the facial selectivity of the attack on the oxocarbenium ion. |

| Torsional Effects | The alignment of orbitals along the forming glycosidic bond in the transition state can favor one stereochemical outcome over the other. |

| Role of Solvent | Polar, coordinating solvents can stabilize the oxocarbenium ion intermediate, promoting an S_N1-like mechanism and potentially affecting the α/β selectivity. |

| Table 2: Predicted influence of key stereoelectronic effects on the glycosylation of this compound donors. |

Biological Occurrence and Enzymatic Mechanisms Involving 2 Deoxy Beta D Lyxo Hexopyranose

Natural Occurrence and Isolation from Biological Sources

The presence of 2-Deoxy-beta-D-lyxo-hexopyranose and its derivatives has been documented in both microbial and plant kingdoms, where it participates in specialized metabolic pathways.

Identification in Microbial Metabolism (e.g., Cyanobacteria, Bacteria)

While deoxysugars are integral components of bacterial structures like lipopolysaccharides and antibiotics, the specific role of this compound in microbial metabolism is primarily understood through its interaction with transport systems. wikipedia.org In the bacterium Escherichia coli, 2-deoxy-D-galactose is not a substrate for growth, meaning it cannot be utilized as a primary energy and carbon source. nih.govnih.gov However, it is recognized and transported into the bacterial cell by the galactose-transport system. nih.govnih.gov

This selective transport has rendered it a valuable tool for researchers studying sugar transport mechanisms. Studies have shown that it is a significantly better substrate for the galactose-transport system than for the methyl galactoside-transport system, and its uptake is not significantly affected by glucose, arabinose, or lactose (B1674315) transport systems. nih.govnih.gov This specificity allows for the isolation and characterization of the galactose transport machinery in bacteria. nih.gov

Presence in Plant Secondary Metabolites (e.g., Epiphyllum oxypetalum, Juglans regia, Cassia auriculata, Baliospermum montanum)

Investigations into the phytochemical composition of various plants have identified derivatives of this compound as secondary metabolites. Gas chromatography-mass spectrometry (GC-MS) analyses have been instrumental in identifying these compounds.

In Cassia auriculata, a medicinal plant used in traditional medicine, a derivative named 1,6;3,4-dianhydro-2-deoxy-beta-d-lyxo-hexopyranose has been identified in aqueous and ethyl acetate (B1210297) extracts. ijpsr.com Similarly, this same anhydro-derivative was found in the bark extracts of Juglans regia (walnut). The stem and stem-derived callus of Baliospermum montanum have also been shown to contain a closely related compound, identified as 1,6,3,4-dihydro-2-deoxy-beta-d-lyxo-hexopyranose. researchgate.net

Phytochemical screenings of Epiphyllum oxypetalum have revealed the presence of various classes of compounds, including steroids, phenolic compounds, tannins, saponins, and glycosides. phytojournal.com However, to date, the specific compound this compound or its anhydro derivatives have not been reported in analyses of this plant. phytojournal.comrjptonline.orgrjptonline.orgresearchgate.netsemanticscholar.org

Table 1: Occurrence of this compound Derivatives in Plants

| Plant Species | Part Analyzed | Compound Identified | Reference |

|---|---|---|---|

| Cassia auriculata | Aqueous and ethyl acetate extracts | 1,6;3,4-dianhydro-2-deoxy-beta-d-lyxo-hexopyranose | ijpsr.com |

| Juglans regia | Bark extracts | 1,6;3,4-dianhydro-2-deoxy-beta-d-lyxo-hexopyranose | |

| Baliospermum montanum | Stem and stem-derived callus | 1,6,3,4-dihydro-2-deoxy-beta-d-lyxo-hexopyranose | researchgate.net |

| Epiphyllum oxypetalum | Leaves, Flowers | Not Identified | phytojournal.comrjptonline.org |

Biosynthetic Pathways of 2-Deoxy-D-lyxo-hexopyranose

The biosynthesis of deoxysugars is a complex enzymatic process that involves the modification of common monosaccharides.

Precursor Utilization and Enzymatic Steps in Deoxysugar Biosynthesis

The formation of 2-deoxysugars generally proceeds through multi-step enzymatic pathways starting from activated sugar precursors. nih.gov A common route in bacteria involves the use of nucleoside diphosphate-activated hexoses, such as dTDP-D-glucose (deoxythymidine diphosphate-D-glucose). oup.com This pathway typically begins with the conversion of a primary sugar like D-glucose.

The general enzymatic steps are:

Activation: A sugar-1-phosphate is activated by a nucleotidyltransferase, for example, glucose-1-phosphate thymidylyltransferase (RmlA), which transfers a thymidinemonophosphate nucleotide to form dTDP-D-glucose.

Dehydration: An enzyme, such as dTDP-D-glucose 4,6-dehydratase, catalyzes the formation of a 4-keto-6-deoxy intermediate.

Deoxygenation: The crucial removal of the hydroxyl group at the C-2 position is then catalyzed by a set of enzymes. This step is less universally characterized but is a key transformation in the biosynthesis of 2-deoxysugars found in many antibiotics.

An alternative pathway for the synthesis of 2-deoxysugars utilizes aldolase (B8822740) enzymes. For instance, 2-deoxy-D-ribose 5-phosphate aldolase (DERA) can catalyze the reversible aldol (B89426) reaction between acetaldehyde (B116499) and D-glyceraldehyde 3-phosphate to form 2-deoxyribose 5-phosphate. wikipedia.org This demonstrates that C-C bond formation is another viable strategy for producing the deoxy-scaffold.

Metabolic Flux Analysis Relevant to 2-Deoxyhexose Production

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system at steady state. uclouvain.beyoutube.com It provides a detailed snapshot of cellular metabolism, revealing how nutrients are converted into biomass and metabolic byproducts. nih.govnih.gov While specific MFA studies on the production of this compound are not widely available, research on related 6-deoxyhexoses in E. coli offers significant insights into deoxysugar metabolism.

A quantitative analysis of E. coli metabolizing the 6-deoxyhexoses L-fucose and L-rhamnose revealed surprising metabolic features. The metabolism of these deoxysugars leads to the formation of lactaldehyde. nih.govnih.gov Key findings from this analysis include:

Under both anaerobic and aerobic conditions, a significant portion of lactaldehyde is reduced to 1,2-propanediol, a fermentative product. nih.govnih.gov

During aerobic growth on L-fucose, MFA showed a large surplus of available energy in the form of ATP. nih.gov

The flux distribution indicated that even in the presence of oxygen, fermentative pathways play a crucial role in deoxyhexose metabolism. nih.gov

These results challenge the conventional view of bacterial metabolism and highlight the complex regulatory mechanisms that govern the utilization of deoxysugars.

Enzymatic Catalysis and Molecular Recognition of this compound

The biological effects of this compound are dictated by its interactions with various enzymes and proteins. The absence of the 2-hydroxyl group is a critical determinant of its recognition and catalytic conversion.

Human galactokinase, an enzyme that phosphorylates D-galactose, recognizes 2-deoxy-α-D-galactose as a substrate, although its activity towards this analog may be reduced compared to the natural substrate. researchgate.net This indicates that while the 2-hydroxyl group is not strictly essential for binding to the active site, it influences the efficiency of the catalytic process.

Furthermore, UDP-(2-deoxy-2-fluoro)-D-galactose, a fluorinated analog, has been enzymatically synthesized and tested as a substrate for UDP-galactopyranose mutase. nih.gov This enzyme catalyzes the interconversion between the pyranose and furanose forms of UDP-galactose. The 2-deoxy-2-fluoro analog was turned over by the enzyme, albeit at a significantly lower rate (kcat of 0.02/min) compared to the natural substrate, UDP-galactose (kcat of 1364/min). nih.gov This demonstrates that the enzyme can recognize and process a substrate lacking a 2-hydroxyl group, but the catalytic efficiency is severely compromised, highlighting the importance of this group for optimal enzymatic function.

The ability of this compound to act as a substrate for transport proteins and certain enzymes, while inhibiting others or being a poor substrate, underscores its role as a tool for studying and modulating carbohydrate metabolism. medchemexpress.comnih.govzellx.de

Glycoside Hydrolase Mechanisms Involving Deoxysugars (e.g., Double Displacement Mechanism, Covalent Intermediates)

Glycoside hydrolases are a broad class of enzymes that catalyze the cleavage of glycosidic bonds. nih.gov The absence of a hydroxyl group in deoxysugars, such as at the C2 position in this compound, has a profound impact on the catalytic mechanisms of these enzymes.

Step 1: Glycosylation The enzymatic nucleophile, typically an aspartate or glutamate (B1630785) residue, attacks the anomeric carbon of the sugar. Simultaneously, the acid/base residue protonates the glycosidic oxygen, facilitating the departure of the aglycone (the non-sugar portion). This step results in the formation of a covalent glycosyl-enzyme intermediate .

Step 2: Deglycosylation A water molecule, activated by the now basic acid/base residue, attacks the anomeric carbon of the covalent intermediate. This hydrolyzes the intermediate, releasing the sugar and regenerating the free enzyme.

The absence of the C2-hydroxyl group in a deoxysugar like this compound would prevent the formation of a hydrogen bond between this group and the enzyme, which in many cases is crucial for substrate recognition and transition state stabilization. This lack of interaction could significantly alter the kinetics of the enzymatic reaction.

Structural Biology of Enzymes Interacting with 2-Deoxy-D-lyxo-hexopyranose (e.g., Alpha-Galactosidase, Alpha-N-Acetylgalactosaminidase)

While no specific structural studies of alpha-galactosidase or alpha-N-acetylgalactosaminidase in complex with this compound are available, the extensive research on these enzymes with their natural substrates provides a framework for understanding potential interactions.

Alpha-Galactosidase (α-Gal) is an enzyme that hydrolyzes terminal α-galactosyl residues from glycolipids and glycoproteins. Human α-galactosidase is a homodimeric glycoprotein, with each monomer consisting of a catalytic domain and a C-terminal domain. nih.gov The active site is located within the catalytic domain.

Alpha-N-Acetylgalactosaminidase (α-NAGAL) is another lysosomal glycosidase that cleaves terminal α-N-acetylgalactosamine residues. nih.govrcsb.org Structurally, it shares similarities with α-galactosidase, including a TIM-barrel fold in its catalytic domain. researchgate.netresearchgate.net

The substrate specificity of these enzymes is determined by the precise arrangement of amino acid residues in their active sites. For a deoxysugar to be a substrate, it would need to fit within the active site and present its glycosidic bond in a suitable orientation for catalysis, despite the missing C2-hydroxyl group. It is plausible that the absence of this hydroxyl group would lead to a lower binding affinity and/or a reduced catalytic rate compared to the natural substrate.

Role of Active Site Residues and Conformational Changes in Enzyme Catalysis

The active sites of glycoside hydrolases are highly specialized environments. In retaining enzymes like alpha-galactosidase and alpha-N-acetylgalactosaminidase, the key catalytic residues are two aspartic or glutamic acid residues, separated by approximately 5.5 Å. researchgate.net

| Enzyme | Catalytic Nucleophile | Acid/Base Catalyst |

| Human α-Galactosidase | Asp170 | Asp231 |

| Human α-N-Acetylgalactosaminidase | Asp156 | Asp217 |

Table 1: Key catalytic residues in human alpha-galactosidase and alpha-N-acetylgalactosaminidase.

These residues are crucial for the double displacement mechanism. Mutations in these residues can lead to a complete loss of enzymatic activity, as seen in various genetic disorders like Fabry disease (α-galactosidase deficiency) and Schindler disease (α-NAGAL deficiency). nih.govnih.gov

Conformational changes are integral to the catalytic cycle of glycoside hydrolases. nih.govub.eduresearchgate.netplos.org Upon substrate binding, the enzyme and/or the substrate may undergo conformational adjustments to achieve an optimal orientation for catalysis. This "induced fit" can involve movements of loops surrounding the active site, effectively closing it off from the solvent and creating a precise microenvironment for the reaction. plos.org For a deoxysugar, the lack of a C2-hydroxyl group could alter these conformational changes, potentially leading to a less effective catalytic geometry. The enzyme might not close as tightly around the substrate, or the substrate itself might adopt a slightly different, less reactive conformation within the active site.

Academic Research on Derivatives and Analogues of 2 Deoxy Beta D Lyxo Hexopyranose

Synthesis and Structural Characterization of Anhydro Derivatives

The formation of anhydro bridges within sugar molecules introduces conformational rigidity and can significantly alter their chemical reactivity and biological activity. Research into anhydro derivatives of 2-Deoxy-beta-D-lyxo-hexopyranose has led to the successful synthesis of compounds like 1,6-anhydro-2-deoxy-β-D-lyxo-hexopyranose. These syntheses often involve multi-step sequences starting from more common sugars, utilizing protective group strategies and intramolecular displacement reactions.

One notable example is the synthesis of 1,6:3,4-Dianhydro-2-deoxy-beta-D-lyxo-hexopyranose. While direct synthesis protocols are not extensively documented in readily available literature, the synthesis of analogous dianhydro sugars, such as 1,6:3,4-dianhydro-β-D-talopyranose, provides a viable blueprint. Such a synthesis could potentially start from a suitably protected derivative of this compound, where activation of hydroxyl groups at the C-3 and C-4 positions would facilitate a double intramolecular SN2 reaction to form the epoxide rings. The structural characterization of these rigid molecules relies heavily on nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to confirm the stereochemistry and conformation of the bicyclic system.

| Derivative | Key Synthetic Feature | Noteworthy Structural Characteristic |

| 1,6-Anhydro-2-deoxy-β-D-lyxo-hexopyranose | Intramolecular displacement | Introduction of a rigid bicyclic system |

| 1,6:3,4-Dianhydro-2-deoxy-beta-D-lyxo-hexopyranose | Double intramolecular SN2 reaction | Fused epoxide rings creating a highly constrained structure |

Fluorinated and Other Halogenated Analogues

The introduction of halogens, particularly fluorine, into sugar scaffolds is a common strategy to create metabolic probes and potential therapeutic agents. The synthesis of fluorinated analogues of this compound can be approached through several established methods in carbohydrate chemistry. One common route involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor® on a partially protected precursor with a free hydroxyl group at the desired position. For instance, the synthesis of a 2-deoxy-2-fluoro derivative would require a different starting material, as the C-2 position is already deoxygenated. However, fluorination at other positions, such as C-3, C-4, or C-6, is a feasible synthetic goal.

The synthesis of other halogenated analogues, such as chloro-, bromo-, and iodo-derivatives, can be achieved using appropriate halogenating agents. For example, the Appel reaction (using triphenylphosphine (B44618) and a carbon tetrahalide) can be employed to replace a hydroxyl group with a halogen. The resulting halogenated sugars are often valuable intermediates for further synthetic transformations, such as the introduction of other functional groups via nucleophilic substitution.

Nucleoside and Nucleotide Derivatives

The incorporation of modified sugars into nucleoside and nucleotide structures is a cornerstone of medicinal chemistry, particularly in the development of antiviral and anticancer drugs. The synthesis of nucleoside derivatives of this compound generally involves the coupling of a protected sugar derivative with a nucleobase. A common method is the Vorbrüggen glycosylation, which utilizes a silylated nucleobase and a Lewis acid catalyst to promote the formation of the N-glycosidic bond. The stereochemical outcome of the glycosylation is a critical aspect, and reaction conditions must be carefully optimized to favor the desired β-anomer.

Once the nucleoside is obtained, it can be further converted into its corresponding nucleotide derivative through phosphorylation. This is typically achieved by treating the nucleoside with a phosphorylating agent, such as phosphoryl chloride or a phosphoramidite (B1245037) reagent, at a primary hydroxyl group (e.g., at the C-6 position). The resulting nucleotides can serve as mimics of their natural counterparts, potentially interfering with the action of enzymes involved in nucleic acid metabolism. Research on the closely related 2-deoxy-beta-D-ribo-hexopyranosyl nucleosides has shown that such compounds can exhibit biological activity, suggesting that the lyxo-isomers are also promising candidates for biological evaluation. nih.gov

Other Sugar Analogues

Beyond the aforementioned derivatives, the 2-deoxyhexopyranose framework has been used to construct other sugar analogues with unique properties.

Phosphasugars: In these analogues, the ring oxygen is replaced by a phosphorus atom. The synthesis of such compounds is a complex undertaking, often requiring a de novo approach to construct the phosphinane ring. While specific examples derived from this compound are not prevalent in the literature, general methods for phosphasugar synthesis could be adapted.

Thiosugars: The replacement of the ring oxygen with a sulfur atom yields a thiosugar. These compounds often exhibit enhanced stability towards enzymatic hydrolysis and can act as potent enzyme inhibitors. The synthesis of thiosugars can be achieved by introducing a sulfur atom early in the synthetic sequence and then building the rest of the sugar scaffold around it.

C-Glycosides: In C-glycosides, the anomeric oxygen is replaced by a carbon atom, resulting in a carbon-carbon bond between the sugar and the aglycone. This modification renders the glycosidic linkage completely resistant to enzymatic cleavage. The synthesis of C-glycosides of this compound can be accomplished through various methods, including the reaction of a glycosyl halide or acetate (B1210297) with an appropriate carbon nucleophile.

| Analogue Type | Defining Structural Feature | Potential Application |

| Phosphasugar | Ring oxygen replaced by phosphorus | Probes for phosphate-binding proteins |

| Thiosugar | Ring oxygen replaced by sulfur | Enzyme inhibitors |

| C-Glycoside | Anomeric oxygen replaced by carbon | Metabolically stable drug candidates |

Impact of Structural Modifications on Molecular Interactions and Biochemical Recognition

The various structural modifications detailed above have a profound impact on the molecular properties of this compound and its ability to be recognized by biological systems. The introduction of anhydro bridges, for example, locks the sugar in a specific conformation, which can either enhance or diminish its binding to a protein's active site depending on the conformational requirements of the protein.

Halogenation, particularly fluorination, can alter the electronic properties of the sugar molecule and its ability to participate in hydrogen bonding. A fluorine atom can act as a weak hydrogen bond acceptor, and its high electronegativity can influence the acidity of nearby hydroxyl groups. These changes can significantly affect how the sugar analogue interacts with its biological target.

The incorporation of the this compound scaffold into nucleosides and nucleotides creates molecules that can compete with their natural counterparts for binding to enzymes such as polymerases and kinases. The altered stereochemistry of the sugar moiety can lead to chain termination when incorporated into a growing DNA or RNA strand, a mechanism of action for many antiviral drugs. Studies on related 2'-deoxy-D-ribo-hexopyranosyl nucleosides have demonstrated that some of these compounds are substrates for enzymes like adenosine (B11128) deaminase, indicating that the hexopyranose ring can be accommodated in certain enzyme active sites. nih.gov The biological activity of the corresponding UMP analogue against certain viruses and cancer cell lines further underscores the potential of these modified nucleotides. nih.gov

The replacement of the ring oxygen with other heteroatoms or the formation of C-glycosidic bonds fundamentally alters the chemical nature of the sugar. These changes can lead to enhanced metabolic stability and altered binding modes, making these analogues valuable tools for studying carbohydrate-protein interactions and for the development of new therapeutic agents.

Future Research Trajectories for 2 Deoxy Beta D Lyxo Hexopyranose

Development of Novel and Highly Stereoselective Synthetic Methods

The synthesis of 2-deoxy-glycosides is a notoriously challenging area of carbohydrate chemistry. researchgate.net The future of 2-deoxy-beta-D-lyxo-hexopyranose research is intrinsically linked to the development of more efficient and stereoselective synthetic routes. Current methods often grapple with issues of yield, selectivity, and the need for complex protecting group strategies.

Addressing Challenges in β-Glycoside Synthesis

The construction of the β-glycosidic linkage in 2-deoxy sugars is particularly arduous. researchgate.net This difficulty arises from several factors, including the lack of a neighboring group at the C2 position to direct the stereochemical outcome of the glycosylation reaction. researchgate.netresearchgate.net Future research will likely focus on several key strategies to overcome this hurdle:

Novel Catalysis: The exploration of new catalysts, including transition metal complexes and organocatalysts, will be crucial. For instance, the use of borinate catalysts has shown promise in the regioselective glycosylation of diols and triols with 2-deoxy glycosyl chlorides. mdpi.com Similarly, photoacid catalysts like eosin (B541160) Y, activated by visible light, have been employed for the direct synthesis of 2-deoxyglycosides from glycals with excellent α-selectivity, and future work may adapt such methods for β-selectivity. nih.gov

Innovative Donor and Acceptor Design: The rational design of glycosyl donors and acceptors is a key area of development. acs.org This includes the use of conformationally constrained donors and the introduction of temporary directing groups that can be removed after the glycosidic bond is formed. mdpi.comacs.org

De Novo Synthesis: De novo approaches, which build the sugar ring and the glycosidic linkage concurrently, offer an alternative to traditional glycosylation methods and can circumvent some of the challenges associated with pre-formed sugar donors. mdpi.com

Application of Advanced Analytical Techniques for Deeper Structural and Conformational Understanding

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is paramount for elucidating its function. While techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are standard, future research will leverage more advanced and integrated analytical approaches.

High-resolution NMR techniques, such as those performed at 300 MHz in D2O solutions, have been used to analyze the spectra of 2-deoxy-D-lyxo-hexopyranose. researchgate.net Future studies will likely employ even higher field strengths and multidimensional NMR experiments to gain more precise insights into its conformational preferences in solution. Furthermore, pulsed NMR methods, which have been used to determine the solution conformation of related amino-deoxyadenosine derivatives, could be adapted to study this compound and its derivatives. nih.gov

Comprehensive Elucidation of Complex Enzymatic and Biological Pathways

Deoxy sugars are integral components of numerous bioactive natural products and play critical roles in various biological processes. nih.govnih.gov A primary goal for future research is to fully map the enzymatic and biological pathways in which this compound participates. This includes identifying the specific glycosyltransferases and glycosidases that recognize and process this sugar. nih.gov

Understanding these pathways is crucial, as deoxy sugars can act as substrates or inhibitors of these enzymes. nih.gov For example, the related compound 2-deoxy-D-glucose is known to inhibit glycolysis. wikipedia.org Investigating how this compound interacts with metabolic pathways could reveal new therapeutic targets.

Integration of Computational Chemistry for Rational Design and Mechanistic Insights

Computational chemistry is poised to play an increasingly significant role in the study of this compound. Molecular modeling and quantum mechanical calculations can provide invaluable insights into:

Reaction Mechanisms: Computational studies can help to elucidate the transition states and intermediates of glycosylation reactions, aiding in the rational design of more selective synthetic methods.

Conformational Analysis: Predicting the stable conformations of the pyranose ring and the orientation of the glycosidic bond is essential for understanding its interactions with biological macromolecules.

Enzyme-Substrate Interactions: Docking studies and molecular dynamics simulations can model the binding of this compound to enzyme active sites, providing a basis for the design of potent and specific inhibitors.

Exploration of Undiscovered Biological Roles and Intermolecular Interactions

While some biological activities of deoxy sugars are known, the full spectrum of their roles remains largely unexplored. Future research will aim to uncover novel biological functions of this compound and its derivatives. This includes investigating its potential involvement in:

Cellular Recognition and Signaling: As components of glycoconjugates, deoxy sugars can mediate cell-cell and cell-matrix interactions.

Modulation of Natural Product Activity: The presence of deoxy sugars is often critical for the biological potency of many natural products. nih.gov Synthesizing and testing analogues of these natural products containing this compound could lead to the discovery of new therapeutic agents. nih.gov

The study of intermolecular interactions, particularly with proteins and other biomolecules, will be a key focus. Techniques like surface plasmon resonance and isothermal titration calorimetry can provide quantitative data on these interactions, helping to build a comprehensive picture of the biological relevance of this unique sugar.

Q & A

Q. What are the established synthetic routes for 2-Deoxy-beta-D-lyxo-hexopyranose, and what key reaction conditions influence yield and purity?

Synthesis typically involves deoxygenation of precursor sugars or enzymatic modification. For example, Matsumoto et al. (1993) demonstrated the use of levoglucosenone derivatives for synthesizing 4-deoxy-D-lyxo-hexose, a structurally similar compound, via selective reduction and protecting group strategies . Key conditions include:

- Catalysts : Acidic (e.g., H₂SO₄) or enzymatic (e.g., glucosidase) conditions to form glycosidic bonds .

- Temperature/pH control : Critical for avoiding side reactions like over-oxidation or epimerization.

- Protecting groups : Benzyl or tert-butyldimethylsilyl groups to selectively modify hydroxyl positions .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

- NMR spectroscopy : ¹H and ¹³C NMR resolve anomeric configuration and ring conformation. For example, coupling constants (J values) distinguish axial vs. equatorial substituents .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves absolute configuration and puckering modes (e.g., Cremer-Pople parameters for ring distortion analysis) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound across different studies?

Discrepancies often arise from solvent effects, temperature, or dynamic conformational equilibria. Methodological solutions include:

- Systematic solvent screening : Polar solvents (e.g., D₂O) may stabilize specific chair or boat conformations, altering NMR signals .

- Variable-temperature NMR : Identifies conformational flexibility by observing signal broadening at higher temperatures .

- Computational validation : Density Functional Theory (DFT) calculations correlate experimental J values with predicted lowest-energy conformers .

Q. How does the absence of a hydroxyl group at the C2 position influence the biological activity of this compound in bacterial polysaccharides?

4-Deoxy sugars, such as those in Pseudomonas fluorescens lipopolysaccharides, exhibit altered immunogenicity due to reduced hydrogen bonding. This impacts:

Q. What methodologies are used to study this compound in glycoconjugate vaccine development?

- Chemical glycosylation : Coupling deoxy sugars to carrier proteins via trichloroacetimidate donors .

- In vitro assays : Measure antigenicity using ELISA with monoclonal antibodies specific to deoxygenated epitopes .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the solubility and stability of this compound?

- Controlled replication : Standardize solvents (e.g., anhydrous DMSO vs. aqueous buffers) and storage conditions (e.g., inert atmosphere) .

- Kinetic studies : Monitor degradation pathways (e.g., acid-catalyzed hydrolysis) via HPLC-MS .

Tables of Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.